Hept-1-EN-2-YL trifluoromethanesulfonate
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Overview
Description
Hept-1-EN-2-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C8H13F3O3S. It is a trifluoromethanesulfonate ester, which is often used in organic synthesis due to its ability to act as a good leaving group in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-1-EN-2-YL trifluoromethanesulfonate can be synthesized through the reaction of hept-1-EN-2-OL with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Hept-1-EN-2-YL trifluoromethanesulfonate primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Strong bases such as potassium tert-butoxide can be used to induce elimination reactions, leading to the formation of alkenes.
Major Products
The major products formed from these reactions depend on the type of nucleophile or base used. For example, substitution with an amine would yield an amine derivative, while elimination would result in the formation of an alkene .
Scientific Research Applications
Hept-1-EN-2-YL trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules due to its reactivity and ability to introduce trifluoromethanesulfonate groups.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials, including polymers and coatings, where the trifluoromethanesulfonate group imparts unique properties.
Mechanism of Action
The mechanism by which Hept-1-EN-2-YL trifluoromethanesulfonate exerts its effects is primarily through its role as a leaving group in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This makes the compound highly reactive in substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Propyl trifluoromethanesulfonate
Uniqueness
Hept-1-EN-2-YL trifluoromethanesulfonate is unique due to its longer carbon chain and the presence of an alkene group, which can participate in additional types of reactions compared to its shorter-chain analogs. This makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
104849-68-5 |
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Molecular Formula |
C8H13F3O3S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
hept-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H13F3O3S/c1-3-4-5-6-7(2)14-15(12,13)8(9,10)11/h2-6H2,1H3 |
InChI Key |
YPQOVFNQUGNYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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